Home > Products > Screening Compounds P59565 > N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Catalog Number: EVT-4652387
CAS Number:
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone derivative identified as a potent and selective inhibitor of the c-Met kinase. [] C-Met kinase plays a critical role in tumor growth and metastasis, making its inhibitors a promising target for cancer therapy. []

Synthesis Analysis

The synthesis of N-Cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as EMD 1204831, originates from an initial high-throughput screening (HTS) hit compound: 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate. [] This initial hit, a thiadiazinone derivative, displayed promising inhibitory activity against c-Met kinase. [] Subsequent optimization efforts, driven by structure-activity relationship (SAR) studies and guided by X-ray crystallography data, led to the development of EMD 1204831. []

Molecular Structure Analysis

The co-crystal structure of an early thiadiazinone analog of EMD 1204831 with c-Met kinase provided crucial insights into its binding mode. [] Although the exact structure of EMD 1204831 hasn't been revealed in the provided abstracts, its structural similarities to the thiadiazinone analog suggest a similar binding mode, characterized by:

Mechanism of Action

EMD 1204831 functions as a selective ATP-competitive inhibitor of the c-Met kinase. [] This implies that it binds to the ATP-binding site of c-Met, preventing ATP from binding and thus blocking the kinase activity. [] By inhibiting c-Met kinase, EMD 1204831 disrupts downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis. []

Applications

EMD 1204831 has demonstrated potent anti-tumor activity in various preclinical cancer models, including: []

  • U87-MG glioblastoma cells: These cells exhibit autocrine hepatocyte growth factor (HGF) expression, a key ligand that activates c-Met. EMD 1204831 effectively inhibited tumor growth in this model. []
  • TPR-Met-transformed mouse fibroblasts: This model represents cancers driven by oncogenic Met fusion proteins, highlighting EMD 1204831's potential against such tumors. []
  • Hs746T gastric cancer cells: Characterized by c-Met gene amplification and HGF-independent activation, this model showcases EMD 1204831's effectiveness against diverse mechanisms of c-Met activation. []

EMD 1204831's in vivo efficacy is further supported by: []

  • Dose-dependent tumor regression: Complete tumor regressions were observed at low doses (as low as 6 mg/kg/day) in certain models. []
  • Pharmacokinetic/pharmacodynamic (PK/PD) correlation: A clear correlation between drug exposure and target inhibition was observed. []
  • Downstream pathway modulation: EMD 1204831 effectively inhibited c-Met phosphorylation, reduced IL-8 and cyclin D1 expression (markers of tumor progression), and induced the cell cycle inhibitor p27. []

3-(Diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate

  • Compound Description: This compound was identified as a lead structure with promising activity against the c-Met kinase enzyme. It demonstrated an IC50 value of 30 nM against the c-Met enzyme and 800 nM in a cellular assay using A549 cells []. This compound binds to the c-Met kinase in a DFG-in conformation, interacting with the hinge region and Asp1222 residue [].

EMD 1204831

  • Compound Description: Developed from optimization of the lead compound 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate, EMD 1204831 is a potent and selective c-Met kinase inhibitor currently undergoing phase 1 clinical trials []. It shows significant anti-tumor activity in various xenograft models and exhibits favorable pharmacokinetic and pharmacodynamic properties [].
  • Relevance: While the structure of EMD 1204831 is not explicitly disclosed in the abstract, it is stated to be derived from the optimization of the lead compound mentioned above []. This suggests that EMD 1204831 likely retains the core structural features of the lead compound, including the 3,4-dimethoxyphenyl group, and exhibits similar interactions with the c-Met kinase. Thus, it can be considered structurally related to N-cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide due to potential similarities in their core structure and target.

Properties

Product Name

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

IUPAC Name

N-cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C17H19N3O4/c1-23-14-7-3-11(9-15(14)24-2)13-6-8-17(22)20(19-13)10-16(21)18-12-4-5-12/h3,6-9,12H,4-5,10H2,1-2H3,(H,18,21)

InChI Key

UOSGNXXGWLCJQE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.